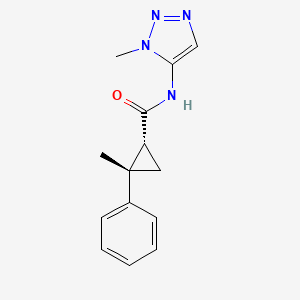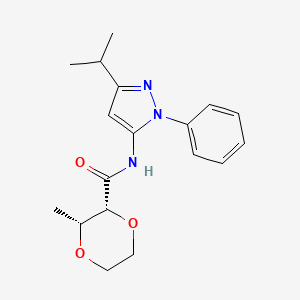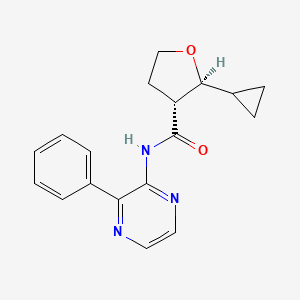
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'MMV390048' and is a promising drug candidate for the treatment of malaria.
Mecanismo De Acción
The mechanism of action of MMV390048 is not fully understood, but it is believed to target the Plasmodium falciparum apicoplast. The apicoplast is a unique organelle found in the malaria parasite, and it is essential for the parasite's survival. MMV390048 is believed to inhibit the function of the apicoplast, leading to the death of the parasite.
Biochemical and Physiological Effects:
MMV390048 has been shown to have potent activity against multiple strains of the malaria parasite, including those that are resistant to current treatments. Additionally, MMV390048 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed. However, further studies are needed to fully understand the biochemical and physiological effects of MMV390048.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMV390048 is its potent activity against multiple strains of the malaria parasite, including those that are resistant to current treatments. Additionally, MMV390048 has a favorable safety profile, making it a promising drug candidate for further development. However, one of the limitations of MMV390048 is its complex synthesis method, which can make it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of MMV390048. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of MMV390048 and its biochemical and physiological effects. Another direction is to explore the potential applications of MMV390048 in other fields, such as cancer research or drug discovery. Overall, MMV390048 is a promising compound with significant potential for further research and development.
Métodos De Síntesis
The synthesis of MMV390048 involves a multistep process starting from commercially available starting materials. The synthesis process involves the reaction of 8-methoxy-3-methylquinoline-4-carboxylic acid with 2-methyl-1-pyrrolidinylamine to form the corresponding amide. The amide is then subjected to a series of reactions to form the final product, MMV390048. The synthesis of MMV390048 has been optimized to yield high purity and high yields of the final product.
Aplicaciones Científicas De Investigación
MMV390048 has been extensively studied for its potential applications in the treatment of malaria. Malaria is a parasitic disease that affects millions of people worldwide, and there is an urgent need for new and effective treatments. MMV390048 has shown promising results in preclinical studies, demonstrating potent activity against multiple strains of the malaria parasite. Additionally, MMV390048 has been shown to have a favorable safety profile in animal studies, making it a promising drug candidate for further development.
Propiedades
IUPAC Name |
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10-9-18-16-11(5-4-6-13(16)23-3)15(10)19-17(22)12-7-8-14(21)20(12)2/h4-6,9,12H,7-8H2,1-3H3,(H,18,19,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPGHTUYPLWQN-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC(=O)C3CCC(=O)N3C)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=C1NC(=O)[C@H]3CCC(=O)N3C)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,7aS)-3a-[3-[2-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353506.png)
![(3aS,7aS)-3a-[3-(5-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353516.png)
![(1S,3R)-3-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353531.png)
![8-[5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-1,2,4-oxadiazol-3-yl]-5-methyl-2,3-dihydro-1H-indolizin-7-one](/img/structure/B7353536.png)
![(2S)-1-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-4-methylpentan-2-amine](/img/structure/B7353541.png)
![(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353547.png)
![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)

![5-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyrimidin-5-yl]-2,3-dihydroinden-1-one](/img/structure/B7353578.png)
![(2S,3R)-2-cyclopropyl-N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7353581.png)
![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)

